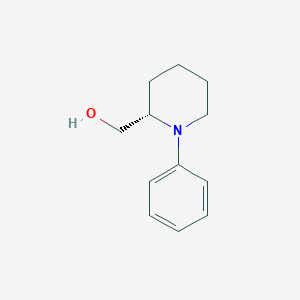![molecular formula C17H15NO2 B12860334 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12860334.png)
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole is an organic compound that features a unique structure combining an indole moiety with a 1,3-dioxolane ring attached to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole typically involves the following steps:
Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Attachment to the Phenyl Group: The 1,3-dioxolane ring is then attached to a phenyl group through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride.
Indole Synthesis: The final step involves the synthesis of the indole moiety, which can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the 1,3-dioxolane ring or the indole nitrogen, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor electrophilic or nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are being studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The compound’s ability to interact with specific molecular targets makes it a promising lead compound for new drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-indole: Lacks the 1,3-dioxolane ring, making it less versatile in terms of chemical reactivity.
5-[4-(1,3-Dioxolan-2-yl)phenyl]-2H-indole: Similar structure but with a different position of the indole nitrogen, affecting its reactivity and biological activity.
1,3-Dioxolane derivatives: Compounds with the 1,3-dioxolane ring but without the indole moiety, used in different applications.
Uniqueness
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole is unique due to the combination of the indole moiety and the 1,3-dioxolane ring
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
5-[4-(1,3-dioxolan-2-yl)phenyl]-1H-indole |
InChI |
InChI=1S/C17H15NO2/c1-3-13(17-19-9-10-20-17)4-2-12(1)14-5-6-16-15(11-14)7-8-18-16/h1-8,11,17-18H,9-10H2 |
Clé InChI |
UZYHSCZSSPHZPV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


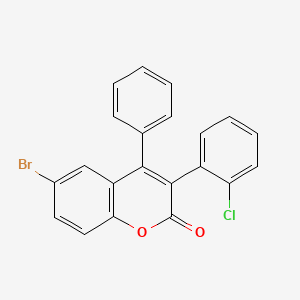
![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
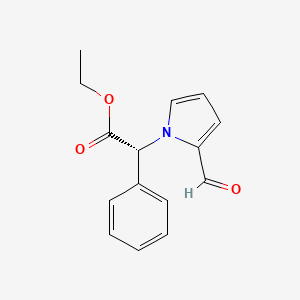
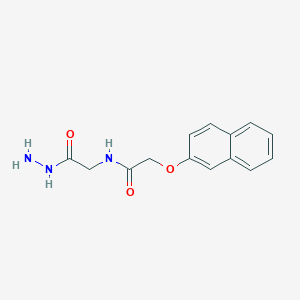
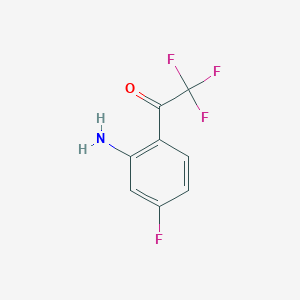
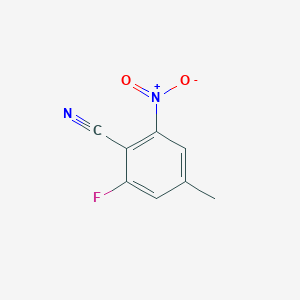
![2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12860317.png)
![3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B12860320.png)
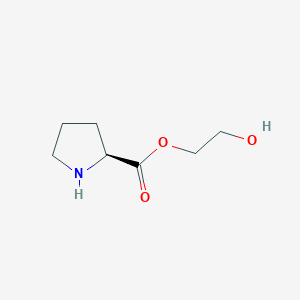

![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
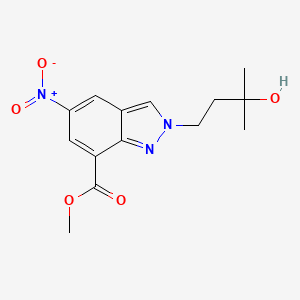
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
